molecular formula C12H17NO4 B2656705 Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 55536-69-1

Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2656705
CAS No.: 55536-69-1
M. Wt: 239.271
InChI Key: BYZKBWPZYGLLTA-UHFFFAOYSA-N
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Description

Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of 1,4-dihydropyridines. This compound is characterized by its unique structure, which includes two ester groups and three methyl groups attached to the pyridine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized through the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or methanol as the solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate the flow of calcium ions, which is crucial in various physiological processes. This mechanism is similar to that of other 1,4-dihydropyridine derivatives used as calcium channel blockers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific ester groups and methyl substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications .

Properties

IUPAC Name

dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-6-9(11(14)16-4)7(2)13-8(3)10(6)12(15)17-5/h6,13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZKBWPZYGLLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(NC(=C1C(=O)OC)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55536-69-1
Record name 2,4,6-TRIMETHYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBOXYLIC ACID DIMETHYL ESTER
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